

An In-depth Technical Guide to the Synthesis of Leuco Ethyl Violet

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Compound of Interest

Compound Name: *Leuco ethyl violet*

Cat. No.: *B3268573*

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Abstract: **Leuco Ethyl Violet**, the colorless, reduced form of the triarylmethane dye Ethyl Violet, is a compound of interest in various chemical and biomedical applications, including as a potential prodrug photocatalyst.[1][2] This technical guide provides a comprehensive, representative protocol for the synthesis of **Leuco Ethyl Violet**. The described methodology is based on established synthetic routes for structurally analogous triphenylmethane leuco dyes, such as Leucocrystal Violet.[3][4] The protocol details the necessary reagents, experimental procedure, purification, and characterization, supported by quantitative data and workflow visualizations to facilitate reproducibility in a research setting.

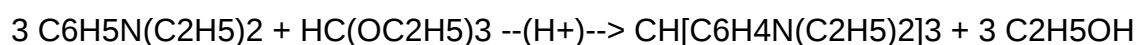
Introduction

Leuco Ethyl Violet, chemically known as tris(4-(diethylamino)phenyl)methane, is the reduced, non-colored form of Ethyl Violet. The transformation between the leuco form and the colored dye form involves a reversible oxidation-reduction reaction.[5] This property is harnessed in various applications, including forensic science for blood detection (in the case of Leucocrystal Violet) and more recently in targeted therapy as self-activating prodrug photocatalysts.[1][6] The synthesis of triphenylmethane leuco dyes typically involves the acid-catalyzed condensation of an N,N-dialkylaniline with a carbonyl compound that provides the central methine carbon.[7] This guide outlines a feasible and efficient synthesis route for **Leuco Ethyl Violet**.

Synthetic Pathway Overview

The synthesis of **Leuco Ethyl Violet** can be achieved through the acid-catalyzed condensation of N,N-diethylaniline with 4,4'-bis(diethylamino)benzhydrol (Michler's Hydrol analogue for the ethylated version). A more direct, one-pot approach involves the condensation of three equivalents of N,N-diethylaniline with one equivalent of a suitable one-carbon electrophile, such as formaldehyde or triethyl orthoformate, under acidic conditions. This guide will focus on the condensation reaction with triethyl orthoformate, a common method for synthesizing triarylmethanes.

The overall reaction is as follows:



Experimental Protocol

This protocol details the synthesis of **Leuco Ethyl Violet** from N,N-diethylaniline and triethyl orthoformate.

3.1. Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity	Purity
N,N-Diethylaniline	C ₁₀ H ₁₅ N	149.23	44.77 g (300 mmol)	≥99%
Triethyl orthoformate	C ₇ H ₁₆ O ₃	148.20	14.82 g (100 mmol)	≥98%
Concentrated Sulfuric Acid	H ₂ SO ₄	98.08	5 mL	98%
Ethanol	C ₂ H ₅ OH	46.07	As needed	95%
Sodium Bicarbonate	NaHCO ₃	84.01	As needed	Saturated solution
Dichloromethane	CH ₂ Cl ₂	84.93	300 mL	ACS grade
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	Anhydrous
Hexane	C ₆ H ₁₄	86.18	As needed	ACS grade
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	As needed	ACS grade

3.2. Reaction Procedure

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethylaniline (44.77 g, 300 mmol) and triethyl orthoformate (14.82 g, 100 mmol).
- **Acid Catalyst Addition:** While stirring the mixture, slowly add concentrated sulfuric acid (5 mL) dropwise. An exothermic reaction may be observed.
- **Reaction Conditions:** Heat the reaction mixture to reflux at approximately 120-130°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude **Leuco Ethyl Violet** can be purified by column chromatography on silica gel.

- **Column Preparation:** Pack a silica gel column using a slurry of silica in hexane.
- **Loading:** Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
- **Elution:** Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The product typically elutes with a hexane:ethyl acetate mixture of around 95:5 to 90:10.
- **Product Collection:** Collect the fractions containing the purified product (monitored by TLC) and combine them.
- **Final Product:** Remove the solvent from the combined fractions by rotary evaporation to yield **Leuco Ethyl Violet** as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized **Leuco Ethyl Violet** can be confirmed using various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data of **Leuco Ethyl Violet**

Property	Value
Molecular Formula	C31H43N3
Molecular Weight	457.69 g/mol
Appearance	White to off-white solid
Melting Point	Not reported, but expected to be similar to Leucocrystal Violet (175-177 °C)[8]
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm): 6.9-7.1 (d, 6H, Ar-H), 6.5-6.7 (d, 6H, Ar-H), 5.5 (s, 1H, CH), 3.2-3.4 (q, 12H, N-CH ₂ -CH ₃), 1.0-1.2 (t, 18H, N-CH ₂ -CH ₃) (Predicted)
¹³ C NMR (CDCl ₃ , 75 MHz)	δ (ppm): 147.0, 129.5, 128.0, 112.0, 56.0, 44.5, 12.5 (Predicted)
FT-IR (KBr, cm ⁻¹)	~2965 (C-H stretch, alkyl), ~1610 (C=C stretch, aromatic), ~1515, ~1350 (C-N stretch) (Predicted)
UV-Vis (Ethanol)	λ _{max} ~265 nm (Leuco form is colorless in the visible range)

Table 2: Representative Synthesis Yield and Purity

Parameter	Result
Theoretical Yield	45.77 g
Actual Yield (after purification)	32.0 - 38.9 g
Percentage Yield	70 - 85%
Purity (by HPLC)	>98%

Visualizations

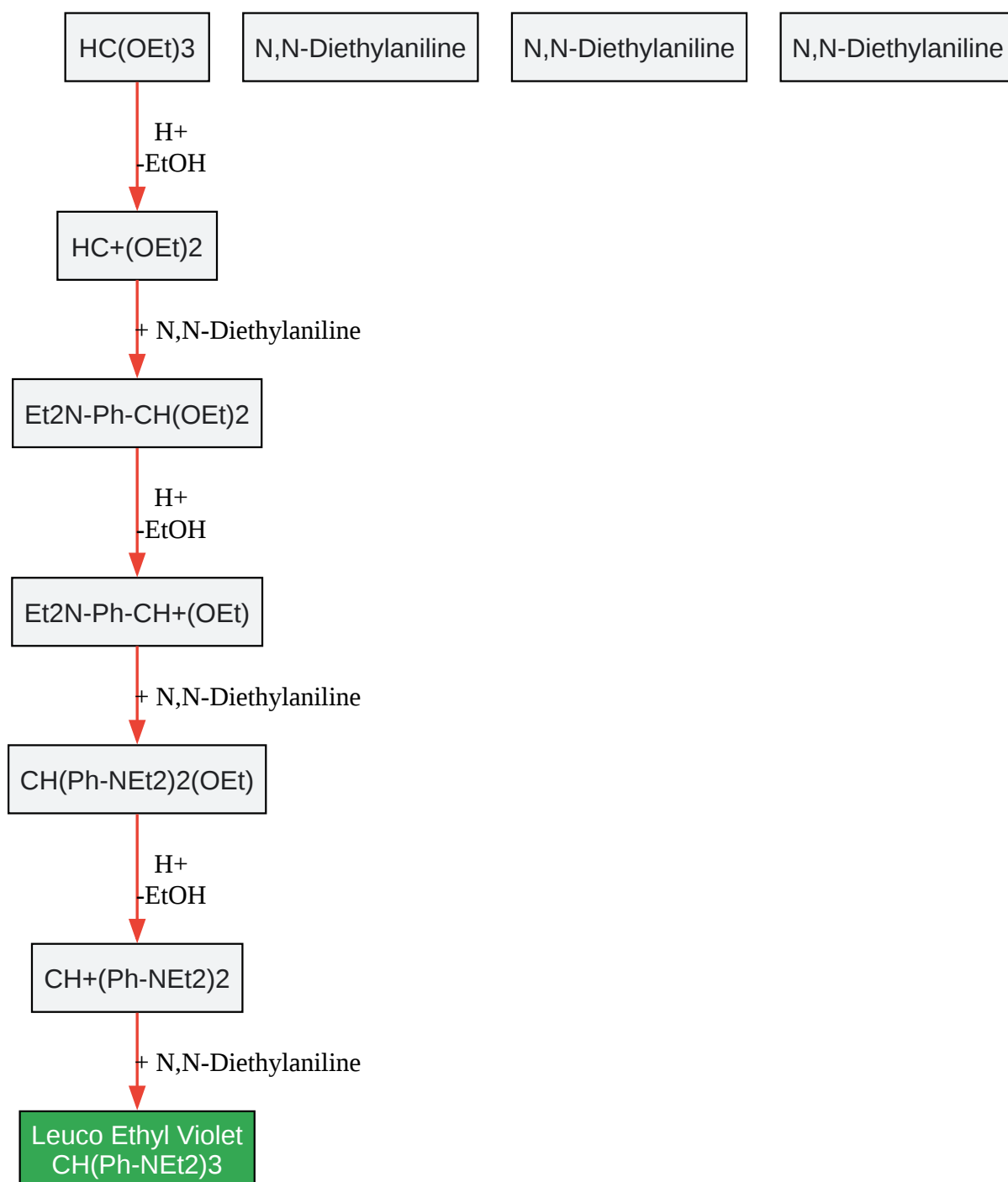
5.1. Synthesis Workflow



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Caption: Workflow for the synthesis of **Leuco Ethyl Violet**.

5.2. Reaction Mechanism Pathway



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Caption: Proposed reaction mechanism for **Leuco Ethyl Violet** synthesis.

Safety Precautions

- N,N-diethylaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
- Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
- The reaction should be performed in a fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of **Leuco Ethyl Violet**. This in-depth guide, based on established chemical principles for analogous compounds, offers researchers a clear pathway to obtain this compound in high purity and yield, suitable for a range of scientific applications. The provided data and visualizations serve as a practical resource for the successful execution of this synthesis.

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